molecular formula C16H18N4O4 B4266838 (3,5-DIMETHYL-4-ISOXAZOLYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE

(3,5-DIMETHYL-4-ISOXAZOLYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE

Cat. No.: B4266838
M. Wt: 330.34 g/mol
InChI Key: GBTPTZKBXQKGGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-DIMETHYL-4-ISOXAZOLYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is a complex organic compound featuring a piperazine ring substituted with a 3,5-dimethyl-4-isoxazolyl carbonyl group and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-DIMETHYL-4-ISOXAZOLYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition step .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (3,5-DIMETHYL-4-ISOXAZOLYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

(3,5-DIMETHYL-4-ISOXAZOLYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (3,5-DIMETHYL-4-ISOXAZOLYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The isoxazole ring and nitrophenyl group are crucial for its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-phenylpiperazine
  • 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(methylsulfonyl)piperazine
  • 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(4-methylbenzyl)piperazine

Comparison: Compared to these similar compounds, (3,5-DIMETHYL-4-ISOXAZOLYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. The nitrophenyl group can participate in specific interactions that are not possible with other substituents, making this compound particularly valuable for certain applications.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-11-15(12(2)24-17-11)16(21)19-9-7-18(8-10-19)13-3-5-14(6-4-13)20(22)23/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTPTZKBXQKGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3,5-DIMETHYL-4-ISOXAZOLYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE

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